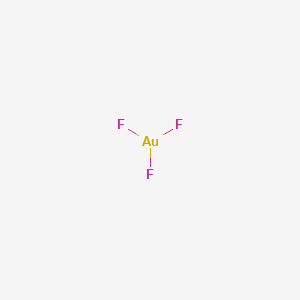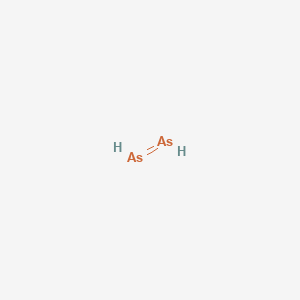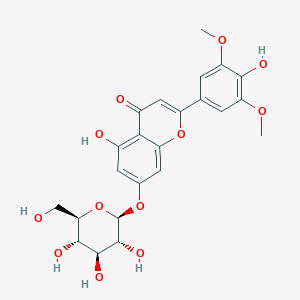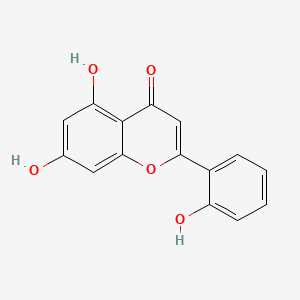
5,7,2'-Trihydroxyflavone
説明
5,7,2’-Trihydroxyflavone is a flavone that is substituted by hydroxy groups at positions 5, 7 and 2’ . It is a trihydroxyflavone and a member of 2-hydroxyflavanones .
Synthesis Analysis
The synthesis of flavone analogs, including 5,7,2’-Trihydroxyflavone, has been reported in the literature . For instance, 27 flavone analogs were successfully synthesized, of which 5 analogs were novel . The introduction of electron-withdrawing groups on ring B enhanced the activity significantly .Molecular Structure Analysis
The molecular formula of 5,7,2’-Trihydroxyflavone is C15H10O5 . It has a monoisotopic mass of 270.052826 Da .Chemical Reactions Analysis
While specific chemical reactions involving 5,7,2’-Trihydroxyflavone are not detailed in the search results, flavonoids like this compound have been shown to undergo oxidation .Physical And Chemical Properties Analysis
5,7,2’-Trihydroxyflavone has a density of 1.5±0.1 g/cm3, a boiling point of 537.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用
Inhibition of Cell Proliferation
Apigenin is a nonmutagenic flavonoid that has been shown to inhibit cell proliferation . This property makes it a potential candidate for research in the field of cancer treatment, where controlling the rapid proliferation of cancer cells is a key objective.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of cancer. Apigenin has been found to inhibit angiogenesis , which could potentially limit the growth and spread of tumors.
Protein Kinase Inhibition
Protein kinases play a crucial role in regulating cellular activities. Overactivity or mutation of these enzymes can lead to diseases such as cancer. Apigenin has been shown to inhibit protein kinase , making it a potential therapeutic agent in diseases associated with protein kinase dysregulation.
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a natural process that helps maintain the balance of cells in the body. In cancer, this process is often disrupted, leading to uncontrolled cell growth. Apigenin has been found to induce apoptosis in breast cancer cells , suggesting its potential as a therapeutic agent in breast cancer treatment.
Anti-Inflammatory Properties
Apigenin has been reported to have strong anti-inflammatory properties . It significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 . This makes it a promising candidate in managing a panoply of inflammatory-related diseases including cancer, diabetes, obesity, depression, insomnia, infection, and respiratory, cardiovascular, hepatoprotective, neurodegenerative, and skin diseases .
Enhancement of Gap Junctional Intercellular Communication
Gap junctions allow direct communication between the cytoplasm of two cells, which is crucial for many physiological processes. Apigenin has been shown to enhance gap junctional intercellular communication , which could have implications in various fields of biomedical research.
Synergistic Effects with Anti-Cancer Drugs
Apigenin shows synergistic effects in combined treatment with sorafenib in the HepG2 human cell line (HCC) in less time and statistically reduces the viability of tumor cells, migration, gene expression and apoptosis . The combination of anti-cancerous drugs with apigenin has shown health promoting potential against various cancers .
将来の方向性
Flavonoids like 5,7,2’-Trihydroxyflavone have shown promise in managing a variety of inflammatory-related diseases including cancer, diabetes, obesity, depression, insomnia, infection, and respiratory, cardiovascular, hepatoprotective, neurodegenerative, and skin diseases . They have potential for further development as novel therapeutic agents in the future .
作用機序
Target of Action
5,7,2’-Trihydroxyflavone, also known as Apigenin, is a natural flavonoid compound that has been found to have various actions against cancer cells . It has been shown to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .
Mode of Action
Apigenin interacts with its targets by modulating NADPH oxidase-dependent reactive oxygen species (ROS) generation and inflammation in the hypothalamic paraventricular nucleus (PVN) . It also suppresses mTOR activity and raises the UVB-induced phagocytosis, which reduces cancerous cell proliferation and growth .
Biochemical Pathways
Apigenin affects several biochemical pathways. It is able to suppress the epithelial-to-mesenchymal transition (EMT), maintain cancer stem cells (CSCs), induce cell cycle arrest, and cause cancer cell death . It also suppresses NADPH oxidase-dependent ROS generation and inflammation in the PVN .
Pharmacokinetics
Apigenin taken orally is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30%. Once absorbed from the oral route it reaches maximal circulating concentration (C max) after a time (T max) of 0.5–2.5h, with an elimination half-life (T 1 / 2) averaging 2.52 ± 0.56h .
Result of Action
The molecular and cellular effects of Apigenin’s action include the reduction of tumor cell viability, migration, gene expression, and apoptosis . It also significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 .
特性
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPDAKTVZXXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223324 | |
| Record name | 5,7,2'-Trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73046-40-9 | |
| Record name | 5,7,2'-Trihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7,2'-Trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




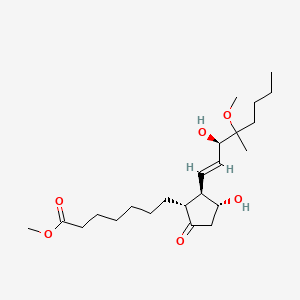

![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
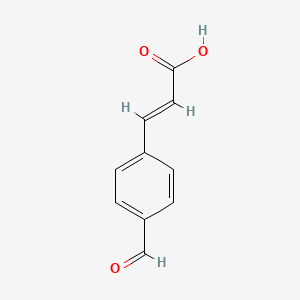

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
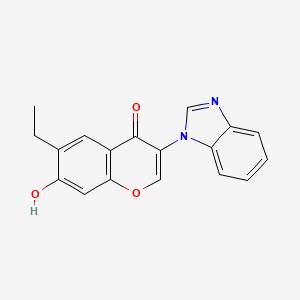
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
